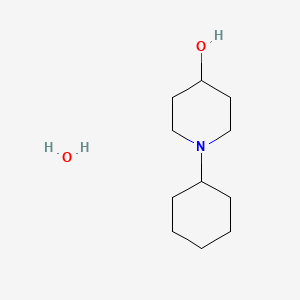
1-Cyclohexylpiperidin-4-ol hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexylpiperidin-4-ol hydrate is a chemical compound with the molecular formula C11H21NO·H2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
準備方法
The synthesis of 1-Cyclohexylpiperidin-4-ol hydrate typically involves the reduction of 4-piperidone derivatives. One common method includes the use of zinc/acetic acid for the reduction of N-acyl-2,3-dihydro-4-pyridones to obtain 4-piperidones . Another approach involves the catalytic hydrogenation of piperidone derivatives using palladium or rhodium catalysts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
1-Cyclohexylpiperidin-4-ol hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring. Common reagents used in these reactions include hydrogen gas for hydrogenation, zinc/acetic acid for reduction, and various oxidizing agents for oxidation
科学的研究の応用
1-Cyclohexylpiperidin-4-ol hydrate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1-Cyclohexylpiperidin-4-ol hydrate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as CCR5 antagonists, blocking the receptor and preventing HIV entry into cells . The molecular pathways involved include the inhibition of ligand binding to the CCR5 receptor, which is crucial for HIV infection.
類似化合物との比較
1-Cyclohexylpiperidin-4-ol hydrate can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
4-Piperidone: A key intermediate in the synthesis of this compound.
特性
IUPAC Name |
1-cyclohexylpiperidin-4-ol;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.H2O/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10;/h10-11,13H,1-9H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAKWCKVWCNPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














